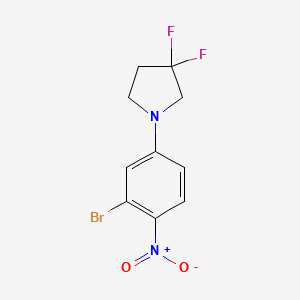

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Description

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂), a bromine substituent, and a 3,3-difluoropyrrolidine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The 3,3-difluoropyrrolidine ring introduces conformational rigidity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Properties

IUPAC Name |

1-(3-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O2/c11-8-5-7(1-2-9(8)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDMRQFFRUTUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the reaction of 2-bromo-4-nitroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is utilized in several scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the difluoropyrrolidinyl group can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s substituents differentiate it from analogs:

| Compound Name | Substituents | Key Properties |

|---|---|---|

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | -NO₂, -Br, -3,3-difluoropyrrolidine | High electrophilicity, metabolic stability |

| 4-Nitrophenyl-pyrrolidine | -NO₂, -pyrrolidine | Lower metabolic stability, reduced lipophilicity |

| 2-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | -NO₂, -Cl, -pyrrolidine | Moderate electrophilicity, prone to oxidation |

| 2-Fluoro-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | -NO₂, -F, -3,3-difluoropyrrolidine | Enhanced lipophilicity, improved CNS penetration |

Key Observations :

- Bromine vs.

- Fluorinated Pyrrolidine: The 3,3-difluoropyrrolidine moiety reduces metabolic degradation compared to non-fluorinated pyrrolidine analogs, as fluorine inhibits cytochrome P450-mediated oxidation .

Metabolic Stability and Reactivity

The metabolism of structurally related compounds provides insights:

- CP-93,393 (a pyrimidine-containing anxiolytic) undergoes pyrimidine ring cleavage and hydroxylation . By analogy, this compound may resist ring-opening due to fluorination but could undergo nitro reduction (e.g., to an amine) or debromination in vivo.

- Nitro Group Reactivity: The nitro group is a known site for enzymatic reduction, forming reactive intermediates (e.g., nitroso, hydroxylamine). This contrasts with non-nitro analogs like 4-pyrrolidinylbenzene derivatives, which lack this redox liability .

Physicochemical Properties

- LogP: Estimated LogP (octanol-water) for the target compound is ~2.5 (higher than non-fluorinated analogs due to fluorine’s hydrophobicity).

- Solubility : The nitro group and bromine reduce aqueous solubility compared to hydroxyl or amine-substituted analogs.

Biological Activity

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a difluoropyrrolidinyl moiety attached to a benzene ring. Its molecular formula is C10H9BrF2N2O2, and it has a molecular weight of 307.09 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 2-bromo-4-nitroaniline with 3,3-difluoropyrrolidine under controlled conditions. This process often requires specific solvents and catalysts to optimize yield and purity. The compound exhibits various chemical reactivity patterns, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

- Oxidation Reactions : The compound can undergo oxidation under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group and the difluoropyrrolidinyl structure can influence the compound's binding affinity and reactivity towards various biological pathways. Understanding these interactions is crucial for elucidating its pharmacological potential.

Biological Activity

Research has indicated that compounds similar to this compound may exhibit significant biological activities, particularly as selective phosphodiesterase (PDE) inhibitors. PDE inhibitors are known to modulate cyclic adenosine monophosphate (cAMP) levels in cells, which plays a critical role in many physiological processes, including inflammation and neuronal signaling .

Potential Applications:

- Neuropharmacology : PDE4 inhibitors have been explored for their potential in treating neuropsychological conditions such as depression and anxiety. For instance, studies have shown that selective PDE4 inhibitors can enhance cAMP signaling in neuronal cells, leading to increased phosphorylation of cAMP response element-binding protein (CREB), which is associated with neuroprotection and antidepressant effects .

- Anti-inflammatory Effects : The compound's ability to inhibit PDE activity suggests potential applications in managing inflammatory diseases. Research indicates that PDE4 inhibitors can reduce inflammatory responses in various models, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease .

Case Studies

Several studies have investigated the biological implications of compounds with structural similarities to this compound:

- Study on PDE4 Inhibition : A study demonstrated that selective PDE4 inhibitors could significantly reduce immobility time in forced swim tests in mice, indicating antidepressant-like effects . This suggests that compounds like this compound may also exhibit similar properties.

- Inflammatory Response Modulation : In another study focusing on PDE inhibition, compounds were shown to effectively diminish eosinophilic inflammation in vivo, supporting their use in treating allergic responses and asthma .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.